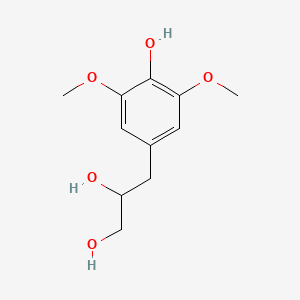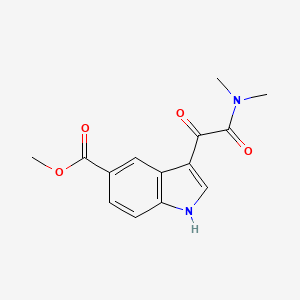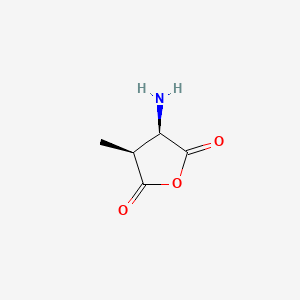
3'-Hydroxy Repaglinide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is a deuterium-labeled derivative of 3’-HydroxyRepaglinide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in the study of drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
The synthesis of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) involves the incorporation of deuterium atoms into the molecular structure of 3’-HydroxyRepaglinide. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O).
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3’ position of the Repaglinide molecule.
Diastereomer Separation: The resulting mixture of diastereomers is then separated using chromatographic techniques.
Analyse Chemischer Reaktionen
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3’ position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolic pathways of Repaglinide and its derivatives.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide.
Isotope Labeling: The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is similar to that of Repaglinide. Repaglinide is an oral antihyperglycemic agent that stimulates insulin release from the pancreatic β-cells by binding to the ATP-sensitive potassium channels. The deuterium-labeled compound is used to study these interactions in more detail, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) can be compared with other similar compounds such as:
3’-HydroxyRepaglinide: The non-deuterated version of the compound.
Repaglinide: The parent compound without the hydroxyl group at the 3’ position.
Deuterium-labeled analogs: Other deuterium-labeled derivatives of Repaglinide.
The uniqueness of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) lies in its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems.
Eigenschaften
IUPAC Name |
4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
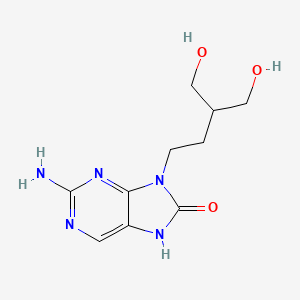
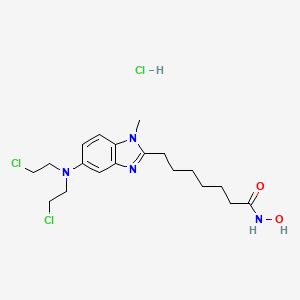
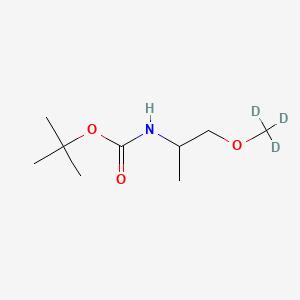
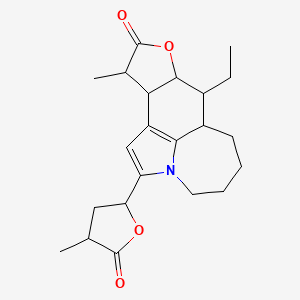

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
